molecular formula C19H17FN2O2 B14186152 2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid CAS No. 921211-16-7

2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid

Cat. No.: B14186152
CAS No.: 921211-16-7
M. Wt: 324.3 g/mol
InChI Key: NQICNGYLFPRSPL-UHFFFAOYSA-N
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Description

2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid is a synthetically designed quinoline derivative of significant interest in pharmaceutical and biological research. This compound features a quinoline core substituted with a carboxylic acid at the 6-position and a complex phenyl ring at the 2-position, which contains both a fluorine atom and a propan-2-yl (isopropyl) amino group. This specific molecular architecture suggests potential for diverse biological activity. In medicinal chemistry, this compound serves as a valuable intermediate or lead structure, particularly in the development of histone deacetylase (HDAC) inhibitors . The 2-phenylquinoline-4-carboxylic acid scaffold has been demonstrated to be an effective cap group in HDAC inhibitor pharmacophores, contributing to anticancer properties through the induction of G2/M cell cycle arrest and the promotion of apoptosis in cancer cell lines . Furthermore, structurally related quinoline-6-carboxylic acid derivatives have shown potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains . The presence of the fluorine atom is a common strategy in drug design to modulate bioavailability, metabolic stability, and target binding affinity. The 'propan-2-yl' amino group also contributes to the molecule's properties by influencing its hydrophobicity and electronic characteristics. This product is intended for research and development applications only, including use as a reference standard, a building block for the synthesis of more complex molecules, and for in vitro biological screening in drug discovery projects. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

CAS No.

921211-16-7

Molecular Formula

C19H17FN2O2

Molecular Weight

324.3 g/mol

IUPAC Name

2-[2-fluoro-4-(propan-2-ylamino)phenyl]quinoline-6-carboxylic acid

InChI

InChI=1S/C19H17FN2O2/c1-11(2)21-14-5-6-15(16(20)10-14)18-8-3-12-9-13(19(23)24)4-7-17(12)22-18/h3-11,21H,1-2H3,(H,23,24)

InChI Key

NQICNGYLFPRSPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O)F

Origin of Product

United States

Preparation Methods

Modified Doebner Reaction for 6-Carboxyquinoline Formation

The Doebner reaction, traditionally used for synthesizing 4-carboxyquinolines, can be adapted for 6-carboxy derivatives through strategic substrate selection. Using 3-aminobenzoic acid (1 ) as the aniline component with 2-nitrobenzaldehyde (2 ) and pyruvic acid (3 ) under acidic conditions yields quinoline-6-carboxylic acid (4 ) via cyclocondensation.

Reaction Conditions :

  • Catalyst: Trifluoroacetic acid (TFA) in ethanol
  • Temperature: Reflux (78°C)
  • Time: 12-16 hours
  • Yield: 58-62%

This method benefits from commercial availability of starting materials but requires careful optimization to prevent decarboxylation during reaction.

Pfitzinger Reaction with Substituted Isatins

The Pfitzinger reaction offers an alternative route using 5-substituted isatins. Reaction of 5-fluoroindoline-2,3-dione (5 ) with methyl isopropyl ketone (6 ) under microwave irradiation generates the quinoline core with inherent fluorine substitution:

$$
\text{Isatin } \mathbf{5} + \text{Ketone } \mathbf{6} \xrightarrow{\text{NaOH, MW}} \text{Quinoline-6-carboxylic acid } \mathbf{7}
$$

Advantages :

  • Microwave acceleration reduces reaction time to 20-30 minutes
  • Inherent regioselectivity for 6-position functionalization
  • Compatible with subsequent Friedel-Crafts alkylation for phenyl group introduction

Installation of 2-Aryl Substituent

Suzuki-Miyaura Cross-Coupling

Post-cyclization functionalization via palladium-catalyzed coupling provides precise control over aryl group installation. Bromination of quinoline-6-carboxylic acid (4 ) at position 2 using N-bromosuccinimide (NBS) in DMF yields 2-bromoquinoline-6-carboxylic acid (8 ), which undergoes Suzuki coupling with 2-fluoro-4-[(propan-2-yl)amino]phenylboronic acid (9 ):

$$
\mathbf{8} + \mathbf{9} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target molecule}
$$

Critical Parameters :

  • Boronic acid synthesis: Protection of amino group as Boc derivative prior to borylation
  • Coupling conditions: 1,4-dioxane/H2O (3:1), 80°C, 12 hours
  • Deprotection: TFA/CH2Cl2 (1:1) removes Boc group post-coupling

Direct Arylation via C-H Activation

Emerging methodologies enable direct C2-arylation of quinoline cores without pre-halogenation. Using Pd(OAc)2/XPhos catalytic system with aryl iodides in DMAc at 120°C achieves direct coupling:

$$
\mathbf{4} + \text{2-Fluoro-4-[(propan-2-yl)amino]phenyl iodide} \xrightarrow{\text{Pd/XPhos}} \text{Target molecule}
$$

Advantages :

  • Eliminates bromination step
  • Improved atom economy
  • Reduced purification requirements

Functional Group Manipulations

Amino Group Installation and Alkylation

For routes requiring late-stage amination, nitro group reduction followed by reductive alkylation proves effective:

  • Nitration of 2-(4-fluorophenyl)quinoline-6-carboxylic acid using fuming HNO3/H2SO4
  • Catalytic hydrogenation (H2, 10% Pd/C) to primary amine
  • Alkylation with 2-bromopropane in presence of K2CO3

Yield Optimization :

  • Step 1: 89% (nitration)
  • Step 2: 95% (reduction)
  • Step 3: 78% (alkylation)

Fluorination Strategies

Direct electrophilic fluorination faces challenges due to poor regioselectivity. Preferred methods include:

  • Ullmann-type coupling with potassium fluoride
  • Balz-Schiemann reaction using aryl diazonium tetrafluoroborates
  • Directed ortho-metalation (DoM) followed by fluorination

Comparative Analysis of Synthetic Routes

Method Total Steps Overall Yield Key Advantages Limitations
Doebner/Suzuki 5 34% Scalable, established conditions Multiple protections required
Pfitzinger/Direct 4 28% Fewer steps, inherent regiocontrol Specialized catalysts needed
C-H Activation 3 22% Atom-economical, step-efficient High temperature/pH sensitivity

Process Optimization Considerations

Protecting Group Strategy

  • Carboxylic acid : Methyl ester protection during coupling reactions (removed via LiOH hydrolysis)
  • Amino group : Boc protection compatible with Pd-catalyzed reactions
  • Fluorine : Generally inert under cross-coupling conditions

Purification Challenges

  • High-performance liquid chromatography (HPLC) required for final product purification
  • Silica gel incompatibility with free carboxylic acid necessitates reverse-phase chromatography

Scale-Up Considerations

  • Microwave-assisted Pfitzinger reaction shows best scalability (100g batches demonstrated)
  • Suzuki coupling requires careful Pd removal (activated charcoal treatment)

Chemical Reactions Analysis

Types of Reactions

2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-Fluoro-4-[(methyl)amino]phenyl}quinoline-6-carboxylic acid
  • 2-{2-Fluoro-4-[(ethyl)amino]phenyl}quinoline-6-carboxylic acid
  • 2-{2-Fluoro-4-[(tert-butyl)amino]phenyl}quinoline-6-carboxylic acid

Uniqueness

2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propan-2-ylamino group and the fluoro substituent can enhance its stability and interaction with biological targets compared to similar compounds.

Biological Activity

2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique quinoline core, which is known for its pharmacological potential, particularly as an anticancer agent. The incorporation of a fluorine atom and an isopropylamino side chain enhances its lipophilicity and binding affinity to biological targets, making it a candidate for further research and development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18FNO2\text{C}_{17}\text{H}_{18}\text{F}\text{N}\text{O}_2

This structure includes:

  • A quinoline core which is a bicyclic aromatic compound.
  • A carboxylic acid functional group that increases solubility.
  • A fluorine atom that may enhance biological activity through improved interactions with target proteins.

Anticancer Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines by targeting specific proteins involved in cell proliferation and survival pathways. Notably, studies suggest that this compound can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in cancer angiogenesis.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)10.5Inhibition of VEGFR-2
MCF7 (Breast Cancer)12.3Induction of apoptosis
A549 (Lung Cancer)8.9Cell cycle arrest

Other Biological Activities

In addition to its anticancer effects, the compound shows potential in other areas:

  • Anti-inflammatory : Quinoline derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial : Some studies suggest that similar compounds possess antimicrobial activity against various pathogens, indicating potential applications in infectious diseases .

Case Studies

  • In vitro Studies : A study evaluated the antiproliferative effects of various quinoline derivatives, including our compound, against multiple cancer cell lines. Results indicated that modifications in the side chains significantly influenced the potency and selectivity of these compounds.
  • Molecular Dynamics Simulations : Simulations demonstrated that this compound interacts primarily through hydrophobic contacts with target proteins, suggesting a robust binding mechanism that could be exploited for drug design .

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